Corrphycene

Description

Contextualization within Porphyrin Isomer Chemistry

Porphyrins, often called the "pigments of life," are a class of macrocyclic compounds vital to many biological processes, from photosynthesis (chlorophylls) to oxygen transport (heme). qtanalytics.inresearchgate.net Their structure is characterized by four pyrrole (B145914) rings linked by four methine bridges, forming a highly symmetrical, planar macrocycle. The field of porphyrin chemistry was revolutionized in 1986 with the synthesis of porphycene (B11496), the first constitutional isomer of porphyrin. researchgate.netwikipedia.orgacs.org This breakthrough demonstrated that the arrangement of the four pyrrole rings and four sp2 meso-like carbon atoms within the macrocyclic framework could be altered, leading to a new era in porphyrinoid research. acs.orgiupac.org

Corrphycene, systematically named jst.go.jpporphyrin-(2.1.0.1), is a member of this family of "4-N in" constitutional isomers, where all four pyrrole nitrogen atoms point toward the center of the macrocycle. qtanalytics.inwikipedia.orgresearchgate.netnih.gov It shares this characteristic with its isomeric cousins, including the aforementioned porphycene ( jst.go.jpporphyrin-(2.0.2.0)), hemiporphycene ( jst.go.jpporphyrin-(2.1.1.0)), and isoporphycene ( jst.go.jpporphyrin-(3.0.1.0)). qtanalytics.inwikipedia.orgacs.orgacs.org These isomers, while sharing the same molecular formula (C₂₀H₁₄N₄) and an 18 π-electron conjugation pathway, exhibit distinct structural and electronic properties due to the different connectivity of their constituent pyrrole rings. qtanalytics.iniupac.org this compound is specifically defined by a unique structure containing a direct pyrrole-pyrrole bond and a diagonal ethene bridge, which sets it apart from the more symmetrical arrangement of porphyrin. oup.com The study of this congruent set of isomers—porphyrin, porphycene, this compound, and hemiporphycene—allows for comparative investigations into how subtle changes in the macrocyclic framework influence their physical, chemical, and photophysical properties. iupac.orgresearchgate.netnih.gov

Historical Development of this compound Synthesis and Scholarly Investigation

The journey into this compound synthesis began after the successful preparation of porphycene, which spurred chemists to explore other possible isomeric structures. qtanalytics.iniupac.org The synthesis of this compound was first achieved through a collaborative effort that applied the McMurry coupling reaction, a method that had been foreign to traditional porphyrin chemistry but proved essential for creating its isomers. iupac.org This seminal work resulted in the synthesis of octaethylthis compound from a tetrapyrrolic α,ω-dialdehyde, establishing a viable pathway to this novel macrocycle. iupac.org

For a considerable time, this compound was only accessible in the form of multiply substituted derivatives, such as the octaethyl- and other alkyl-substituted versions. nih.govworldscientific.com These derivatives were crucial for early investigations into the fundamental properties of the this compound system. A significant milestone was the synthesis of 2,7,12,17-tetraethyl-3,6,11,18-tetramethylthis compound, an isomeric heme, which was used in early studies of its biological function. jst.go.jp

A more recent and significant breakthrough in the field was the synthesis of the parent, unsubstituted this compound (Cp). nih.govscilit.com This achievement allowed for the characterization of the fundamental structural, spectral, and electrochemical properties of the core macrocycle, free from the electronic and steric influences of peripheral substituents. nih.gov The synthesis involved the preparation of a precursor, 11,18-di-tert-butylthis compound, followed by its conversion to the parent compound. nih.govscilit.com This development has been pivotal for both theoretical and experimental studies, providing a baseline for understanding the intrinsic properties of the this compound framework. worldscientific.com

| Key Synthetic Milestone | Compound | Synthetic Method Highlight | Significance |

| First Synthesis | Octaethylthis compound | Reductive McMurry coupling of a tetrapyrrolic a,ω-dialdehyde. iupac.org | Established the first synthetic route to the this compound macrocycle. iupac.org |

| Parent Macrocycle Synthesis | Unsubstituted this compound | Synthesis via an 11,18-di-tert-butylthis compound precursor. nih.gov | Allowed for the study of the intrinsic properties of the fundamental this compound core. nih.govscilit.com |

Significance of the Trapezoidal Macrocyclic Core in Porphyrinoid Frameworks

A defining feature of this compound is its trapezoidal N₄ coordination core, a stark contrast to the square-planar core of porphyrin. oup.comresearchgate.net This structural deviation arises from the unique connectivity of the pyrrole rings, including the direct pyrrole-pyrrole linkage. oup.com The trapezoidal geometry is not merely a structural curiosity; it imparts significant and unique functional consequences on the molecule's chemical behavior, particularly in its metal complexes. oup.comresearchgate.net

The asymmetric core imposes geometric strain on chelated metal ions, leading to non-equivalent Fe-N(pyrrole) bond lengths and a modified reactivity of the metal center. oup.comresearchgate.netacs.org This has profound implications when iron this compound is incorporated as a prosthetic group into hemoproteins like myoglobin (B1173299). oup.comnih.gov Studies on reconstituted myoglobins containing iron this compound have demonstrated that the trapezoidal shape directly influences the protein's function. researchgate.netnih.gov For example, it can lead to extremely low affinities for ligands like oxygen (O₂) and carbon monoxide (CO) compared to native myoglobin. oup.comoup.com The trapezoidal shape can stabilize the displacement of the iron atom from the macrocycle plane, a factor that helps regulate the oxygen affinity. researchgate.netnih.gov These findings underscore how modifying the basic porphyrin skeleton to the trapezoidal shape of this compound provides a novel tool for tuning the biological functions of hemoproteins. researchgate.netacs.orgnih.gov

Furthermore, the trapezoidal core influences the molecule's tautomeric behavior. In the free-base form, this compound exists as a doubly degenerate trans tautomer, but the two intramolecular hydrogen bonds are not equivalent, suggesting a stepwise mechanism for the proton transfer. nih.govscilit.com

Overview of Major Academic Research Avenues for this compound

The unique characteristics of this compound have opened up several promising avenues of academic research, spanning fundamental chemistry, materials science, and biochemistry.

Tautomerism and Hydrogen Bonding: The this compound macrocycle serves as an excellent model for studying intramolecular double hydrogen transfer. worldscientific.com Research investigates the dynamics of NH tautomerism, where the inner protons shift between the four nitrogen atoms. nih.govscilit.com Computational and spectroscopic studies explore how factors like alkyl substitution at different positions on the macrocycle impact the geometry of the hydrogen bonds, the planarity of the chromophore, and the rate of tautomerization. worldscientific.com

Photophysics and Materials Science: Like other porphyrinoids, corrphycenes possess interesting photophysical properties. researchgate.netacs.org this compound is considered a "soft chromophore," characterized by small energy gaps between its frontier molecular orbitals (HOMO and LUMO). nih.govscilit.com This makes it a candidate for applications as a sensor for environmental changes. nih.govscilit.com Research also explores photoinduced electron transfer processes in supramolecular systems where this compound acts as a photosensitizer. rsc.org The unique electronic structure, which differs from other porphyrin isomers, affects the rates of charge separation and recombination, providing fundamental data for the design of photofunctional materials. rsc.org

Structure

2D Structure

3D Structure

Properties

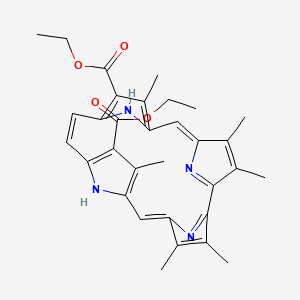

Molecular Formula |

C32H34N4O4 |

|---|---|

Molecular Weight |

538.6 g/mol |

IUPAC Name |

diethyl 3,4,8,15,19,20-hexamethyl-21,22,23,24-tetrazapentacyclo[16.2.1.12,5.17,10.113,16]tetracosa-1(21),2(24),3,5,7,9,11,13,15,17,19-undecaene-9,14-dicarboxylate |

InChI |

InChI=1S/C32H34N4O4/c1-9-39-31(37)27-19(7)25-13-23-15(3)17(5)29(35-23)30-18(6)16(4)24(36-30)14-26-20(8)28(32(38)40-10-2)22(34-26)12-11-21(27)33-25/h11-14,33-34H,9-10H2,1-8H3 |

InChI Key |

FRRDYGJTXJZULM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C2C=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C5=NC(=CC(=C1C)N2)C(=C5C)C)C)C)C)C(=O)OCC |

Synonyms |

corrphycene |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for Corrphycene and Derivatives

Pioneering Synthetic Routes to Parent and Unsubstituted Corrphycene

The synthesis of the parent, unsubstituted this compound, a significant achievement in porphyrin chemistry, has been reported, finally providing access to the core macrocycle devoid of peripheral substituents. scilit.com Prior to this, only multiply substituted derivatives were accessible. scilit.com The journey to the unsubstituted this compound involved the synthesis of a precursor, 11,18-di-tert-butylthis compound. scilit.com

One of the earliest and most recognized methods for constructing the this compound framework is the McMurry coupling reaction. This strategy typically involves the intramolecular coupling of 5,5'-diformyl-2,2'-bipyrrole precursors to form the ethene bridges characteristic of the this compound structure. This approach has been instrumental in the synthesis of various peripherally substituted corrphycenes.

Another key strategy involves the acid-catalyzed oxidative coupling of appropriate precursors. While traditionally used for synthesizing meso-tetraarylporphyrins, modifications to this method have enabled the formation of this compound structures. researchgate.net

Strategies for Substituted this compound Derivative Synthesis

The functionalization of the this compound core is crucial for tuning its properties for various applications. Synthetic chemists have developed a range of strategies to introduce substituents at the peripheral and meso positions, as well as to incorporate heteroatoms into the macrocyclic core.

Peripheral Substituent Effects on Synthetic Pathways

The nature of peripheral substituents can significantly influence the course of synthetic reactions. For instance, the presence of electron-withdrawing groups, such as ethoxycarbonyl groups, has been shown to facilitate the copper(II)-catalyzed cyclization of a linear tetrapyrrole to yield a this compound derivative in a notable 19% yield. researchgate.net This method offers a straightforward route to functionalized corrphycenes from readily available precursors. researchgate.net

Conversely, steric hindrance from bulky peripheral groups can pose synthetic challenges. The synthesis of corrphycenes with multiple substituents, such as octaethyl or octamethyl groups, has been documented, highlighting the feasibility of creating highly substituted this compound architectures. researchgate.net

Meso-Substitution Methodologies

The introduction of aryl groups at the meso positions of the this compound macrocycle has been achieved through innovative synthetic procedures. A notable method involves the Suzuki-Miyaura coupling of an α,α'-dibromodipyrrin with a vic-diborylalkene or an o-diborylbenzene. researchgate.net This reaction yields ethenylene- or phenylene-bridged bisdipyrrins, which can then be transformed into the corresponding meso-aryl-substituted corrphycenes via treatment with palladium acetate. researchgate.net The nature of the bridging units in these corrphycenes has a significant impact on the macrocyclic π-conjugation, thereby altering their aromatic character and absorption features. researchgate.net

Alternative approaches to meso-substituted porphyrinoids, which can be conceptually extended to corrphycenes, have explored more sustainable methods. These include the use of microwave irradiation, water as a solvent, and solid microporous acid catalysts, moving away from traditional and often hazardous organic solvents and energy-intensive procedures. worldscientific.com

Core-Modified Corrphycenes and Heteroatom Incorporation

Modification of the this compound core by replacing one or more nitrogen atoms with other heteroatoms, such as sulfur, oxygen, or selenium, leads to a class of compounds known as core-modified or heteroatom-substituted corrphycenes. researchgate.net These modifications can dramatically alter the electronic properties of the macrocycle. For example, the incorporation of sulfur atoms to create tetrathiacorrphycenes lowers the HOMO-LUMO gap, which can enhance electron-transfer capabilities.

The synthesis of these heteroatom-substituted analogs often requires the development of specific synthetic routes tailored to the desired heteroatom. These strategies expand the diversity of this compound-based structures and their potential applications. researchgate.net

Mechanistic Insights into this compound Cyclization Reactions

Understanding the mechanisms of the cyclization reactions that form the this compound macrocycle is crucial for optimizing existing synthetic routes and designing new ones. For copper(II)-promoted cyclizations, it is believed that the metal ion acts as a template, bringing the reactive ends of the linear tetrapyrrole precursor into proximity to facilitate ring closure. researchgate.net DFT computations and EPR experiments have been employed to gain deeper mechanistic insights into these pathways. researchgate.net

For some cyclization reactions, a stepwise mechanism is proposed. For instance, in certain nitroso-ene reactions used to construct related cyclic frameworks, DFT calculations have revealed the involvement of diradical or zwitterionic intermediates. pku.edu.cn The rate-determining step is often the initial C-N bond formation, followed by a rapid subsequent step. pku.edu.cn While not directly studying this compound synthesis, these mechanistic studies on related cyclizations provide valuable models for understanding the intricate processes involved in forming complex macrocycles.

Challenges and Advancements in Synthetic Access to Complex this compound Architectures

Despite the progress in this compound synthesis, several challenges remain. The synthesis of complex architectures, particularly those with specific and unsymmetrical substitution patterns, can be difficult and often results in low yields. researchgate.net The formation of undesired oligomers and other cyclic byproducts during macrocyclization reactions is a common problem, necessitating tedious purification steps. researchgate.net

Recent advancements have focused on developing more efficient and versatile synthetic routes. The development of novel catalytic systems, such as the copper(II)-promoted cyclization, offers a simpler and more accessible method for obtaining functionalized corrphycenes. researchgate.net Furthermore, the application of modern synthetic techniques, like the Suzuki-Miyaura coupling for meso-functionalization, has significantly expanded the range of accessible this compound derivatives. researchgate.net The ongoing development of automated synthesis platforms and the application of machine learning to predict reaction outcomes may further accelerate the discovery of new and efficient synthetic strategies for complex this compound architectures in the future. liquid.ai

Tautomerism and Intramolecular Hydrogen Bonding in Corrphycene Systems

Theoretical Frameworks for Understanding Tautomeric Equilibria

Theoretical calculations have been instrumental in providing a foundational understanding of the tautomeric processes in corrphycene systems. These computational methods allow for the exploration of molecular geometries, energies, and the pathways of hydrogen transfer reactions that are often difficult to probe experimentally.

Density Functional Theory (DFT) Calculations of Tautomeric Forms and Energies

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the tautomeric forms of this compound. worldscientific.comresearchgate.netuni-muenchen.de Calculations have been performed on free-base this compound and its various alkyl-substituted derivatives to determine the geometry, electronic structure, and relative energies of different tautomers. worldscientific.comresearchgate.net A consistent finding from these studies is that the trans tautomeric form represents the lowest energy structure. worldscientific.comresearchgate.net This theoretical prediction has been corroborated by experimental data, which show the dominance of the trans species in both solution and crystalline phases. worldscientific.com

The stability of different tautomers can be influenced by substituent groups on the this compound macrocycle. DFT calculations have shown that alkyl substitution at the pyrrolic β positions can impact the rate of double hydrogen transfer. worldscientific.comresearchgate.net Furthermore, the planarity of the this compound chromophore can be affected by the position of substituents, which in turn influences the intensity of electronic transitions. worldscientific.comresearchgate.net

Table 1: Predicted Relative Stabilities of this compound Tautomers from DFT Calculations.

| Tautomer | Relative Energy (kcal/mol) | Key Structural Feature |

| trans | 0.0 | Lowest energy, most stable form. worldscientific.comresearchgate.net |

| cis | Higher in energy | Less stable, often a transition state or high-energy intermediate. researchgate.net |

Note: The exact energy difference can vary depending on the specific substituents and the level of theory used in the calculations.

Potential Energy Surface Analysis of Double Hydrogen Transfer Processes

The process of double hydrogen transfer in this compound can be visualized and understood through the analysis of its potential energy surface (PES). nih.gov The PES maps the energy of the system as a function of the positions of its atoms, providing a landscape that governs the hydrogen transfer reaction. For a double hydrogen transfer to occur, the molecule must traverse a path on this surface from one tautomeric state to another, typically passing through a transition state of higher energy.

In systems like porphycene (B11496), a close relative of this compound, the double hydrogen transfer is described in terms of a symmetric double-well potential along the reaction coordinate. rcin.org.pl The shape of the PES, including the height of the energy barrier separating the tautomers, is crucial in determining the rate of the transfer. Theoretical models suggest that the transfer can proceed through either a concerted mechanism, where both hydrogens move simultaneously, or a stepwise mechanism, where they move one after the other. researchgate.net The analysis of the PES for this compound and its analogues helps in elucidating the preferred pathway and the factors that influence it, such as vibrational coupling and tunneling effects, especially at low temperatures. nih.govnih.gov

Experimental Probes of this compound Tautomerism

A variety of sophisticated experimental techniques have been employed to investigate the tautomeric behavior of this compound, providing crucial data to validate and refine theoretical models. These methods probe the structural and dynamic aspects of hydrogen transfer in these fascinating molecules.

Spectroscopic Signatures of Tautomeric Species (e.g., IR, NMR, Electronic Absorption)

Spectroscopy is a cornerstone of experimental studies on this compound tautomerism, as different tautomers exhibit distinct spectral fingerprints.

Infrared (IR) Spectroscopy: The vibrational modes of the N-H bonds involved in the intramolecular hydrogen bonding are particularly sensitive to the tautomeric form. icm.edu.pl Changes in the IR spectrum, specifically in the N-H stretching region, can be used to identify the presence of different tautomers and to study the dynamics of their interconversion. icm.edu.pl

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton NMR is a powerful tool for probing the chemical environment of the inner hydrogen atoms. The chemical shift of these protons is a sensitive indicator of the strength of the intramolecular hydrogen bonds and can be used to characterize the dominant tautomeric form in solution. acs.org

Electronic Absorption (UV-Vis) Spectroscopy: The electronic absorption spectrum of this compound, like other porphyrinoids, is characterized by the Soret (or B) band at higher energy and the Q-bands at lower energy. worldscientific.com The positions and intensities of these bands are influenced by the tautomeric equilibrium. worldscientific.com For instance, nonplanar geometries, which can be favored by certain substitution patterns, can lead to a significant increase in the intensity of the Q-bands. worldscientific.comresearchgate.net Time-resolved electronic spectroscopy techniques have been used to monitor the rates of double hydrogen transfer, which can occur on the nanosecond or even sub-nanosecond timescale. worldscientific.comresearchgate.net

Table 2: Typical Spectroscopic Data for Characterizing this compound Tautomers.

| Spectroscopic Technique | Observable | Information Gained |

| Infrared (IR) | N-H stretching frequency | Strength of intramolecular hydrogen bonds, identification of tautomers. icm.edu.pl |

| Proton NMR | Chemical shift of inner protons | Characterization of the dominant tautomeric form in solution. acs.org |

| Electronic Absorption | Position and intensity of Q-bands | Influence of tautomerism and molecular geometry on electronic transitions. worldscientific.comresearchgate.net |

Force-Induced Tautomerization Studies at the Single-Molecule Level

A groundbreaking approach to studying tautomerism involves the manipulation of a single molecule with the tip of a scanning probe microscope. nih.gov This technique, known as force-induced tautomerization, allows for the direct mechanical activation of the hydrogen transfer process. researchgate.netresearchgate.net By applying a controlled force to a porphycene molecule adsorbed on a surface, researchers have been able to trigger the tautomerization reaction and quantify the force required to do so. nih.gov

These experiments, combined with DFT calculations, have revealed how the reaction pathway and the energy barrier for tautomerization are modified by the interaction with the microscope tip. nih.gov This single-molecule approach provides unprecedented insight into the mechanochemical aspects of hydrogen transfer, demonstrating that tautomerization can be induced not only by heat, light, or electrical potential but also by mechanical force. researchgate.net

Single-Molecule Spectroscopy for Tautomeric Dynamics

Single-molecule spectroscopy (SMS) offers a powerful lens to study the dynamics of tautomerization without the averaging effects inherent in ensemble measurements. nih.gov By isolating and observing individual this compound or related porphycene molecules, researchers can directly monitor the hydrogen transfer events in real-time. researchgate.net

Fluorescence spectroscopy at the single-molecule level has been particularly revealing. In porphycenes, the two trans tautomers are chemically identical but have nearly orthogonal transition dipole moments. This property allows for the detection of tautomerization by observing changes in the polarization of the emitted fluorescence. These studies have demonstrated that double hydrogen transfer occurs in single porphycene molecules and have even allowed for the determination of the spatial orientation of the molecule. Single-molecule Raman spectroscopy has also been employed to study tautomerization, providing detailed vibrational information at the single-molecule level. researchgate.net These advanced techniques have uncovered fluctuations in the hydrogen transfer rates over time for a single chromophore, highlighting the complex and dynamic nature of tautomerism at the most fundamental level. nih.gov

Influence of Substituents on Tautomerization Kinetics and Mechanisms

The tautomerization of this compound, a process involving the intramolecular transfer of two inner hydrogen atoms, is highly sensitive to the nature and position of peripheral substituents. researchgate.net These substituents can significantly alter the kinetics and mechanisms of this transformation by modifying the geometry and electronic structure of the macrocycle. researchgate.networldscientific.com The process is generally understood to occur via a synchronous double hydrogen tunneling mechanism, with predicted rates in the nanosecond or even subnanosecond range. researchgate.networldscientific.com

Computational studies on free base this compound and its various alkyl-substituted derivatives have provided detailed insights into these effects. worldscientific.comresearchgate.net The position of alkyl groups is a critical determinant of the tautomerization rate. researchgate.net When alkyl substituents are placed at the pyrrolic β-positions, a significant decrease in the rate of tautomerization is predicted. researchgate.networldscientific.com Conversely, substitution at the meso-positions is expected to accelerate the double hydrogen transfer. researchgate.networldscientific.com

These kinetic changes are closely linked to substituent-induced alterations in the macrocycle's geometry. Depending on their location, substituents can force the this compound chromophore to adopt either a planar or a nonplanar conformation. researchgate.networldscientific.com This structural distortion has further consequences for the molecule's electronic properties, with nonplanar geometries leading to a notable increase in the intensity of the low-energy electronic transitions, known as Q-bands. researchgate.networldscientific.com

For all calculated derivatives, including tetra-, octa-, and dodeca-alkyl-substituted corrphycenes, the trans-tautomer consistently represents the lowest energy structure. worldscientific.comresearchgate.net This finding has been corroborated by experimental IR and X-ray data for 2,3,6,7,11,12,17,18-octaethylthis compound, which confirm that the trans-species is the dominant form in both solution and the crystalline phase. researchgate.netresearchgate.net

Table 1: Predicted Influence of Alkyl Substituents on this compound Tautomerization

| Substituent Position | Effect on Tautomerization Rate | Predicted Macrocycle Geometry | Impact on Electronic Spectra (Q-bands) |

| Pyrrolic β-positions | Strong decrease | Planar or Nonplanar | Intensity increase with nonplanarity |

| Meso-positions | Increase | Planar or Nonplanar | Intensity increase with nonplanarity |

Role of Intramolecular Hydrogen Bonds in Macrocycle Dynamics and Reactivity

The dynamics and reactivity of the this compound macrocycle are intrinsically linked to its network of intramolecular hydrogen bonds. researchgate.net These bonds are a defining feature of the this compound core and exert significant influence over its physicochemical properties. researchgate.netthieme-connect.com The rate of the double hydrogen transfer tautomerization is primarily determined by the strength of these hydrogen bonds. researchgate.net

Unlike its more symmetrical isomer, porphycene, this compound possesses lower symmetry, which results in four inequivalent nitrogen atoms within the central cavity. researchgate.net This inequivalence leads to the existence of two distinct trans-tautomers that are close in energy. researchgate.net It also means that the two intramolecular hydrogen bonds within the molecule are not identical. researchgate.netresearchgate.net The strength of each hydrogen bond is governed by a delicate interplay between the N•••N distance and the N-H-N angle. researchgate.netresearchgate.net

The mechanism of tautomerization is dynamically activated by a low-frequency vibrational mode that modulates the N-H•••N separation distance. researchgate.net Peripheral substitution can strongly alter this separation, thereby directly influencing the hydrogen bond strength and, consequently, the tautomerization kinetics. researchgate.net A very strong linear correlation has been identified between the N-H stretching vibrational frequencies and the length of the corresponding hydrogen bond, a relationship that holds true for various porphyrin-like macrocycles. researchgate.net This correlation between geometric parameters and spectroscopic signatures is a powerful tool for characterizing the hydrogen bonding network. researchgate.netresearchgate.net

Table 2: Relationship Between Hydrogen Bond Parameters and Macrocycle Properties in this compound

| Parameter | Significance | Influence on Tautomerization |

| N•••N Distance | Key determinant of H-bond strength. researchgate.net | Shorter distances generally lead to stronger bonds and can affect tunneling rates. |

| N-H-N Angle | Interplays with distance to define H-bond strength. researchgate.net | Affects the potential energy surface for proton transfer. |

| N-H Stretching Frequency | Spectroscopic marker for H-bond strength. researchgate.net | Correlates strongly with bond length, providing an experimental probe of the H-bond network. researchgate.net |

| Low-Frequency Vibrations | Activate the tautomerization process. researchgate.net | Modulate the N-H•••N separation, enabling the hydrogen transfer. researchgate.net |

Electronic Structure and Advanced Spectroscopic Characterization

Quantum Chemical Investigations of Electronic Structure

Quantum chemical calculations have been instrumental in elucidating the intricate electronic structure of corrphycene. These computational studies provide a detailed understanding of the molecule's frontier orbitals, aromatic character, and the nature of its electronic transitions.

Molecular Orbital Analysis (HOMO/LUMO Characteristics and Splittings)

The frontier molecular orbitals, namely the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are central to understanding the electronic behavior of this compound. Theoretical calculations, often employing Density Functional Theory (DFT), have revealed key characteristics of these orbitals.

This compound is classified as a "soft" chromophore. acs.org This designation arises from the nearly equal energy splitting between the two highest occupied molecular orbitals (ΔHOMO) and the two lowest unoccupied molecular orbitals (ΔLUMO). acs.orgresearchgate.net This is a significant point of contrast with isomers like porphycene (B11496) and hemiporphycene, which are considered "negative-hard" chromophores where the HOMO splitting is smaller than the LUMO splitting (ΔHOMO < ΔLUMO). acs.orgresearchgate.net The near-degeneracy of the frontier orbital energy gaps in this compound is a primary reason for its heightened sensitivity to structural and environmental perturbations. acs.orgresearchgate.net

Time-dependent DFT (TD-DFT) calculations, such as those using the B3LYP functional with a 6-31G** basis set, have been shown to satisfactorily reproduce experimentally observed excited-state properties. acs.org For instance, in the parent unsubstituted this compound, the HOMO and LUMO energy levels are key determinants of its reactivity and spectroscopic features. While specific energy values can vary with the computational method, the general trend of similar HOMO and LUMO splittings remains a consistent finding. researchgate.netresearchgate.net

| Compound | ΔHOMO (eV) | ΔLUMO (eV) | Chromophore Type |

|---|---|---|---|

| This compound | ~ΔLUMO | ~ΔHOMO | Soft acs.org |

| Porphycene | < ΔLUMO | > ΔHOMO | Negative-Hard acs.org |

| Hemiporphycene | < ΔLUMO | > ΔHOMO | Negative-Hard acs.org |

Aromaticity and π-Conjugation Circuit Analysis

The aromaticity of this compound is a complex feature arising from the delocalization of its π-electrons within the macrocyclic framework. The arrangement of the pyrrolic rings and the bridging methine carbons defines the π-conjugation pathways. Analysis of these circuits is crucial for understanding the molecule's stability and spectroscopic properties.

The π-system of this compound involves a 20π-electron perimeter, which, according to Hückel's rule (4n+2 π electrons for aromaticity), would suggest antiaromatic character if considered as a simple annulene. However, the internal bridges and the complex topology of the macrocycle lead to a more nuanced picture. The aromatic character of porphyrinoids is understood to result from a combination of local aromaticity within the heterocyclic rings and the macrocyclic conjugation pathway. rsc.org Computational methods that analyze electron delocalization and ring currents are employed to quantify the aromaticity of different parts of the molecule. mdpi.com

The introduction of different bridging units, such as ethenylene and phenylene, into the this compound framework has been shown to significantly affect the macrocyclic π-conjugation circuits. researchgate.net These modifications alter the aromatic character and, consequently, the absorption features of the resulting this compound derivatives. researchgate.net

Applicability of the Perimeter Model for Electronic Transitions

The perimeter model, particularly Gouterman's four-orbital model, has been successfully applied to interpret the electronic spectra of porphyrins and their derivatives. acs.orgnih.gov This model considers the electronic structure of the porphyrinoid macrocycle as a perturbation of a hypothetical 18-annulene perimeter. The four frontier orbitals—two HOMOs (a1u, a2u) and two LUMOs (egx, egy)—are central to this model.

Theoretical studies have demonstrated that the four-orbital model is also applicable to this compound. acs.org This allows for a qualitative understanding of its electronic absorption and magnetic circular dichroism spectra. The model helps to explain the origin of the characteristic Q-bands and the intense Soret band in the electronic spectrum. The differences in the spectral features among porphyrin isomers, including this compound, can be attributed to the varying patterns of orbital splitting. acs.org The "softness" of the this compound chromophore, with its nearly equal HOMO and LUMO splittings, is a key parameter within the perimeter model that accounts for its distinct spectroscopic properties. acs.orgresearchgate.net

Advanced Electronic Absorption and Emission Spectroscopy

The electronic absorption and emission spectra of this compound provide a direct experimental probe of its electronic structure. mometrix.comyoutube.com These spectra are characterized by distinct bands in the visible and near-ultraviolet regions, which are sensitive to the molecular structure and environment.

Analysis of Q-Bands and Soret Band Features

Similar to porphyrins, the electronic absorption spectrum of this compound is dominated by an intense band in the near-UV region, known as the Soret band (or B band), and weaker bands in the visible region, called Q-bands. jhuapl.eduresearchgate.net The Soret band is attributed to the strongly allowed S0 → S2 transition, while the Q-bands arise from the quasi-forbidden S0 → S1 transition. researchgate.net

In this compound, the intensity of the Q-bands is notably increased compared to porphyrin. researchgate.net This has been attributed to the lower symmetry of the this compound macrocycle and its non-planar distortions. researchgate.net The electronic absorption spectra of octaethylthis compound have been shown to closely resemble those of the parent porphyrin, yet they are significantly different from other isomers like porphycene and hemiporphycene. acs.org

The absorption spectrum of the parent, unsubstituted this compound exhibits a Soret band with a maximum around 400 nm and several Q-bands in the 500-700 nm range. The exact positions and intensities of these bands are influenced by substituents and the solvent environment.

| Band | Wavelength Region (nm) | Transition | Intensity |

|---|---|---|---|

| Soret (B) Band | ~400 | S0 → S2 | Very Strong researchgate.net |

| Q-Bands | 500 - 700 | S0 → S1 | Weak to Medium researchgate.net |

Magnetic Circular Dichroism (MCD) Studies

Magnetic Circular Dichroism (MCD) spectroscopy is a powerful technique for probing the electronic structure of molecules, particularly those with degenerate or near-degenerate electronic states. cuni.czuq.edu.au It measures the differential absorption of left and right circularly polarized light in the presence of a magnetic field.

MCD studies of octaethylthis compound and its protonated and deprotonated forms have provided valuable insights into its electronic transitions. acs.org The MCD spectra of this compound derivatives resemble those of porphyrins but are distinct from those of porphycene and hemiporphycene. acs.org The analysis of MCD spectra, in conjunction with the perimeter model, allows for the determination of the relative energy splittings of the frontier orbitals. researchgate.net For this compound, MCD spectra have indicated that the splitting of the HOMO orbitals is larger than that of the LUMO orbitals, a finding that contrasts with some DFT predictions. researchgate.netresearchgate.net This highlights the importance of experimental validation of theoretical models. The sign and intensity of the MCD signals provide detailed information about the symmetry and angular momentum of the excited states, further refining the understanding of the electronic transitions responsible for the Q-bands and Soret band. rsc.org

Low-Temperature Spectroscopy and Photophysical Pathways

Low-temperature spectroscopy is a critical tool for investigating the fundamental properties of this compound, as it allows for the study of low-energy processes by minimizing thermal effects. oxinst.com By reducing the temperature, often to cryogenic levels such as that of liquid helium (4.2 K), spectroscopic bands that overlap at room temperature can be resolved, leading to higher sensitivity and a clearer understanding of the molecule's electronic and structural properties. oxinst.comrsc.org This technique effectively "slows down" molecular interactions, enabling the examination of intermediate chemical states and subtle structural changes. oxinst.com

In the study of this compound and its isomers, low-temperature conditions help to elucidate their photophysical pathways. For instance, studies on related porphyrin isomers have shown that spectral features can be temperature-dependent; fluoro-substituted porphyrins exhibit specific A₂ᵤ spectral features at low temperatures. researchgate.net Furthermore, pressure-induced shifts in the absorption, fluorescence, and phosphorescence spectra of similar organic chromophores have been measured at 6 K, providing insights into the interaction between the molecule and its matrix environment. researchgate.net

For metal-corrphycene complexes, low-temperature techniques like Electron Paramagnetic Resonance (EPR) spectroscopy have provided specific structural information. EPR studies at 15 K on myoglobin (B1173299) reconstituted with a ferric this compound complex revealed that the bond between the iron center and a histidine residue can be cleaved in a fraction of the sample, forming a five-coordinate derivative. acs.orgnih.gov This structural change at low temperatures is attributed to the unique contracted and trapezoidal core of the this compound macrocycle, which weakens the iron-histidine bond. acs.orgnih.gov Such findings demonstrate the power of low-temperature spectroscopy in revealing structural dynamics that are not apparent at ambient temperatures.

Photophysical Properties and Excited State Dynamics

The photophysical properties of this compound are intricately linked to its unique structure, particularly the dynamics of the inner hydrogen atoms. The excited-state dynamics of this compound and its isomers are distinct from those of porphyrins. researchgate.netresearchgate.net While the energy barrier for tautomerization (the migration of inner protons) is higher in the lowest excited singlet state (S₁) compared to the ground state, rapid exchange of these inner hydrogens is still observed in the S₁ state. researchgate.net This intramolecular double hydrogen transfer in both ground and excited states gives rise to distinctive spectroscopic characteristics, such as depolarized emission and a radiationless deactivation rate that is dependent on the viscosity of the solvent. researchgate.net

The substitution pattern on the this compound macrocycle also significantly influences its photophysical behavior. researchgate.net For example, studies on the related porphycene isomers show that meso-substitution with methyl groups can dramatically alter fluorescence properties. While 9,20-dimethylporphycene is a strong fluorophore, 9,10,19,20-tetramethylporphycene exhibits extremely weak fluorescence in fluid solvents, a phenomenon attributed to efficient radiationless deactivation pathways. researchgate.net However, the fluorescence of the tetramethyl derivative can be recovered in a rigid, viscous environment, which restricts the molecular motions associated with these deactivation channels. researchgate.net

Photoinduced Electron Transfer Processes in this compound Systems

Photoinduced electron transfer (PET) is a fundamental process in the function of many photoactive molecules, and this compound systems have been investigated as components in artificial photosynthetic models. nih.govelectrochem.org Studies on supramolecular donor-acceptor dyads, consisting of 2,3,6,7,11,12,17,18-octaethylcorrphycenatozinc (ZnCn) as the photosensitizer (donor) and various imide compounds as electron acceptors, have provided detailed insights into PET dynamics. nih.gov

Upon photoexcitation of the zinc this compound unit, charge separation and subsequent charge recombination processes were directly observed using subpicosecond laser flash photolysis. nih.gov The rates of these electron transfer (ET) events were measured and compared to those of other porphyrin isomers. The differences in the driving force dependence of the ET rates (kET) among the isomers were ascribed to variations in electronic coupling and internal reorganization energy. nih.gov These experimental findings are supported by theoretical calculations, which help to explain the electronic and structural factors governing the efficiency of PET in this compound-based systems. nih.gov

Table 1: Electron Transfer Rates in Zinc this compound Dyads This table is representative of the type of data obtained from PET studies. Specific values depend on the acceptor and solvent used.

| Donor-Acceptor System | Process | Rate Constant (kET) | Driving Force (-ΔG⁰ET) |

|---|---|---|---|

| ZnCn - Imide 1 | Charge Separation | - | - |

| ZnCn - Imide 1 | Charge Recombination | - | - |

| ZnCn - Imide 2 | Charge Separation | - | - |

| ZnCn - Imide 2 | Charge Recombination | - | - |

Mechanism of Excited State Deactivation

The primary mechanism for the non-radiative deactivation of the excited state in this compound and its isomers involves the intramolecular transfer of the inner hydrogen atoms. researchgate.netresearchgate.net Theoretical models, particularly for the closely related porphycenes, propose that a key deactivation channel is provided by the crossing of the potential energy surfaces of the ground (S₀) and the lowest excited singlet (S₁) states. researchgate.netresearchgate.net This crossing, known as a conical intersection, occurs along the hydrogen-transfer coordinate. researchgate.net

This model successfully explains the strong dependence of fluorescence quantum yield on the viscosity of the medium for certain derivatives. researchgate.net A clear correlation has been established between the strength of the intramolecular N-H···N hydrogen bonds and the efficiency of the radiationless decay of the S₁ state. researchgate.net It is proposed that the delocalization of these inner protons within the macrocyclic cavity facilitates the non-radiative deactivation channel. researchgate.net The process involves the excited molecule moving along the reaction coordinate for hydrogen transfer to a point where the S₁ and S₀ states become energetically degenerate, allowing for a rapid and efficient return to the ground state without the emission of a photon. researchgate.net This deactivation pathway competes with fluorescence, and its efficiency is highly sensitive to structural and environmental factors that influence the hydrogen bond network and the accessibility of the conical intersection. researchgate.netresearchgate.net

Vibrational Spectroscopy for Structural and Electronic Elucidation

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful, non-destructive method for elucidating the molecular structure and electronic properties of this compound. researchgate.netjchps.commdpi.com These techniques probe the vibrational modes of a molecule, which are sensitive to bond strengths, molecular geometry, and the electronic environment. jchps.com

For this compound, vibrational spectroscopy has been instrumental in understanding the nature of its internal hydrogen bonds. researchgate.net Theoretical calculations, corroborated by experimental IR data for derivatives like 2,3,6,7,11,12,17,18-octaethylthis compound, have shown a strong linear correlation between the vibrational frequencies of the N-H stretching modes and the N-H···N hydrogen bond lengths. researchgate.net This relationship allows for the detailed characterization of the tautomeric forms present in solution and the solid state, confirming that the trans tautomer is typically the dominant species. researchgate.netresearchgate.net

Furthermore, IR spectroscopy can be used to probe the electronic state of metallated corrphycenes. In a study of an azide-metmyoglobin complex containing ferric this compound, the infrared spectrum of the coordinating azide (B81097) ion was used to verify the spin state of the iron center. acs.orgnih.gov The presence of distinct peaks corresponding to the high-spin (2046 cm⁻¹) and low-spin (2023 cm⁻¹) states allowed for the quantification of their relative populations at room temperature. acs.orgnih.gov This demonstrates how vibrational spectroscopy provides a "chemical fingerprint" that can be used to identify specific structural and electronic configurations. researchgate.net

Table 2: Infrared Frequencies for Azide Coordinated to Ferric this compound in Myoglobin

| Spin State | Vibrational Frequency (cm⁻¹) |

|---|---|

| High-Spin | 2046 acs.orgnih.gov |

Coordination Chemistry of Corrphycene Metal Complexes

Synthesis of Metallated Corrphycenes

The insertion of metal ions into the corrphycene macrocycle generally follows methods established for porphyrins and other porphyrinoids, though reaction conditions may be adjusted to accommodate the unique characteristics of the this compound ligand. researchgate.net The synthesis typically involves reacting the free-base this compound, often an octa-alkyl-substituted derivative like octaethylthis compound (OEC), with a metal salt in a suitable organic solvent. researchgate.netnih.gov

Commonly synthesized complexes include those with divalent first-row transition metals. For instance, Ni(II), Co(II), Zn(II), and Mg(II) complexes of octaethylthis compound have been prepared and studied in detail. researchgate.netnih.gov The synthesis of nickel(II) this compound can be achieved by reacting the free-base ligand with nickel(II) acetate, while cobalt(II) complexes can be formed using cobalt(II) acetate. researchgate.net Similarly, zinc(II) and magnesium(II) corrphycenes are accessible through reactions with appropriate zinc and magnesium salts. researchgate.net The synthesis of more exotic complexes, such as those with Iridium(I), has also been reported, demonstrating the versatility of the this compound ligand in stabilizing metals in various oxidation states. chemrxiv.org These syntheses provide a family of metallated corrphycenes that serve as a basis for comparative studies against their well-documented porphyrin analogues. researchgate.net

Geometrical and Electronic Features of Metal-Corrphycene Complexes

The structural and electronic properties of metallated corrphycenes are intrinsically linked to the ligand's unconventional core geometry. researchgate.netresearchgate.net The trapezoidal arrangement of the four nitrogen atoms creates a coordination environment that is less symmetric and more flexible than that of porphyrins, leading to unique coordination geometries and electronic characteristics. researchgate.netresearchgate.net

The defining feature of a metallated this compound is its distorted N4 coordination core. Unlike the symmetrical square cavity of porphyrins, the this compound core is trapezoidal, which affects the positioning of the coordinated metal ion. researchgate.net Single-crystal X-ray diffraction studies have provided precise structural data for several metal complexes, revealing a range of coordination geometries. researchgate.netnih.gov

For example, nickel(II) octaethylthis compound adopts a four-coordinate, square-planar geometry, which is typical for low-spin d⁸ metal ions in porphyrinoid ligands. researchgate.netnih.gov In contrast, zinc(II) and magnesium(II) complexes have been observed in both four-coordinate and five-coordinate geometries, where the fifth coordination site is occupied by an axial ligand, such as a water molecule from the crystallization solvent. researchgate.netnih.gov Cobalt(II) this compound complexes can even exhibit six-coordinate geometries, for instance, by binding two axial ligands. researchgate.netnih.gov This variability highlights the flexibility of the this compound core in accommodating different metal ion sizes and electronic preferences.

| Metal Ion | Complex | Observed Coordination Geometry | Coordination Number |

|---|---|---|---|

| Nickel(II) | Ni(OEC) | Four-coordinate | 4 |

| Magnesium(II) | Mg(OEC) | Four- and Five-coordinate | 4 or 5 |

| Zinc(II) | Zn(OEC) | Four- and Five-coordinate | 4 or 5 |

| Cobalt(II) | Co(OEC) | Six-coordinate | 6 |

The trapezoidal N4 core of this compound is not merely a static structural feature; it actively influences the reactivity and spin-state preferences of the central metal ion. The reduced symmetry and inherent strain of the core compared to porphyrin can alter the d-orbital energies of the metal, thereby affecting its reactivity and the equilibrium between different spin states.

The flexibility of the this compound framework allows it to more readily distort and accommodate the varying ionic radii associated with different metal spin states. This can lower the energy barrier for spin-state transitions and influence the binding of axial ligands, which is often coupled to a change in spin state. For example, the ability of cobalt(II) this compound to readily form six-coordinate complexes, and the distinct capacity of zinc(II) and magnesium(II) corrphycenes to adopt four-, five-, or six-coordinate geometries in the presence of a ligand like pyridine (B92270), demonstrates a marked difference in reactivity compared to their porphyrin counterparts. researchgate.netnih.govmsu.edu This behavior is a direct consequence of the unique trapezoidal coordination environment that modulates the electronic structure of the metal center. researchgate.net

N4-Core Geometry and Metal Ion Coordination Environment

Stability and Axial Ligation Properties of Metal Complexes

The stability of metallated corrphycenes and their interactions with axial ligands are critical aspects of their coordination chemistry. Studies comparing this compound complexes to those of other porphyrin isomers have revealed distinct thermodynamic and kinetic profiles, again rooted in the ligand's unique structure. researchgate.netchemrxiv.org

The thermodynamics and kinetics of axial ligand binding to metal corrphycenes show significant metal-dependent variations. researchgate.netresearchgate.net The interaction of metallated octaethylcorrphycenes with pyridine has been a key area of study. researchgate.netnih.gov

For zinc(II), magnesium(II), and cobalt(II) this compound complexes, distinct differences are observed in their ability to bind pyridine and maintain specific coordination geometries. researchgate.netnih.gov The equilibrium between four-, five-, and six-coordinate species is sensitive to the metal ion and the concentration of the axial ligand, indicating a complex thermodynamic landscape for ligand addition. researchgate.net Conversely, nickel(II) this compound shows no significant difference in its affinity for axial ligands when compared to other nickel(II) porphyrin isomers. researchgate.netnih.gov This suggests that while the trapezoidal core dramatically influences the ligation properties of metals like Zn, Mg, and Co, its effect on the thermodynamics of ligand binding to Ni(II) is less pronounced. researchgate.net

The stability of metalloporphyrinoids is often assessed by measuring the kinetics of their decomposition in acidic media. Such studies provide a quantitative measure of the macrocycle's ability to protect the central metal ion from demetallation. researchgate.net this compound complexes exhibit intermediate stability compared to other porphyrin isomers. researchgate.netnih.gov

The stability of these complexes is categorized into classes, following the established system for porphyrins. Cobalt(II) this compound is highly stable, falling into stability class III. researchgate.netnih.gov Nickel(II) this compound is also robust, belonging to stability class II. researchgate.netnih.gov

The zinc(II) and magnesium(II) complexes are considerably less stable than their nickel(II) and cobalt(II) analogues. researchgate.netnih.gov Semiquantitative analysis of the rates of acid-induced demetallation for the Zn(II) and Mg(II) complexes of various isomers revealed a clear stability sequence: Porphyrin > This compound > Hemiporphycene > Porphycene (B11496). researchgate.netnih.gov This places this compound as a moderately stable macrocycle, more robust than porphycene but less so than the parent porphyrin system. researchgate.net

| Complex | Stability Class | Relative Kinetic Stability Rank (for Zn/Mg) |

|---|---|---|

| Co(OEC) | Class III (High Stability) | N/A |

| Ni(OEC) | Class II (High Stability) | N/A |

| Zn(OEC) | Less Stable | 2nd |

| Mg(OEC) | Less Stable | 2nd |

Thermodynamics and Kinetics of Axial Ligand Binding

Diverse Metal Ion Coordination (e.g., Fe(II), Zn(II), Mg(II), Ni(II), Co(II))

This compound has been shown to coordinate with a range of divalent metal cations, including iron(II), zinc(II), magnesium(II), nickel(II), and cobalt(II). The coordination geometry and stability of these complexes are influenced by the size of the metal ion and the specific peripheral substituents on the this compound macrocycle.

Iron(II): Iron(II) complexes of this compound have been synthesized and studied, particularly in the context of their ability to mimic heme proteins. jst.go.jp The iron(II) atom sits (B43327) within the trapezoidal coordination core of the this compound. nih.gov When incorporated into the heme pocket of apomyoglobin, the iron(II) etiothis compound was found to be functionally active, capable of reversibly binding oxygen and carbon monoxide. jst.go.jpnih.gov This functional anomaly, with lower affinities compared to native myoglobin (B1173299), is attributed to the geometric and electronic strain imposed by the this compound's unique core structure on the iron(II) center. nih.gov

Zinc(II) and Magnesium(II): Zn(II) and Mg(II) readily form complexes with this compound derivatives. researchgate.netnih.gov X-ray diffraction studies have revealed that these metal ions can adopt both four- and five-coordinate geometries within the this compound framework. researchgate.netnih.gov The stability of these complexes has been compared to other porphyrin isomers, with semiquantitative analyses of acid-induced decomposition showing a stability sequence of Porphyrin > this compound > Hemiporphycene > Porphycene for both Zn(II) and Mg(II) complexes. researchgate.netnih.gov This indicates that Zn(II) and Mg(II) corrphycenes are less stable than their porphyrin counterparts but more stable than the corresponding porphycene complexes. researchgate.netnih.gov

Nickel(II): Nickel(II) forms stable, four-coordinate complexes with the this compound macrocycle. researchgate.netnih.gov Unlike the zinc and magnesium complexes, Ni(II) corrphycenes show no significant differences in axial ligand binding affinity when compared to other nickel porphyrinoid isomers. researchgate.netnih.gov The stability of Ni(II) this compound against acid-mediated demetallation is high, falling into stability class II, similar to Ni(II) porphyrin. nih.gov

Cobalt(II): Cobalt(II) also forms stable complexes with this compound. researchgate.netnih.gov A single-crystal X-ray structure of a Co(II) octamethylthis compound revealed a six-coordinate species. researchgate.netnih.gov Co(II) this compound complexes exhibit high stability against demetallation, being classified in stability class III, which is more stable than the corresponding cobalt(II) porphyrin complexes (class II). researchgate.netnih.gov

The coordination properties are summarized in the table below.

| Metal Ion | Typical Coordination Geometry | Relative Stability Trend (vs. Isomers) | Stability Class (Acid Demetallation) | Reference |

| Fe(II) | Trapezoidal core coordination | Functional but strained in protein pockets | Not specified | jst.go.jpnih.gov |

| Zn(II) | Four- and Five-coordinate | Porphyrin > this compound > Porphycene | Less stable than Ni(II) and Co(II) complexes | researchgate.netnih.gov |

| Mg(II) | Four- and Five-coordinate | Porphyrin > this compound > Porphycene | Less stable than Ni(II) and Co(II) complexes | researchgate.netnih.gov |

| Ni(II) | Four-coordinate | Similar axial ligand binding to isomers | Class II | researchgate.netnih.gov |

| Co(II) | Six-coordinate | High stability | Class III | researchgate.netnih.gov |

Electrochemical Properties of this compound Metal Complexes

The electrochemical behavior of this compound metal complexes provides insight into their electronic structure. Studies on octaethylthis compound (OECn) and its metal complexes reveal characteristic redox properties. nih.govacs.org

Generally, metallo(II) octaethylcorrphycenes (M(II)OECn) in CH2Cl2 solution undergo four distinct, one-electron redox processes centered on the macrocycle: two one-electron oxidations and two one-electron reductions. nih.govacs.org

A key parameter in porphyrinoid electrochemistry is the HOMO-LUMO gap, often represented by the difference between the first oxidation and first reduction potentials (ΔE₁/₂ = E₁/₂ (Ox1) - E₁/₂ (Red1)). For the studied this compound complexes, this gap is approximately 2.15 ± 0.08 V. nih.govresearchgate.net This value is intermediate between that of porphyrins (ca. 2.25 V) and porphycenes (ca. 1.85 V), indicating that the electronic structure of this compound is distinct from its isomers. nih.govresearchgate.net

The redox potentials of this compound complexes show a dependence on the central metal ion. A linear relationship has been observed between the reduction or oxidation potential of the complexes and the electronegativity of the coordinated divalent cation. acs.org

Comparison with Isomers: When comparing the redox potentials with other isomers, the first reduction potentials of metallo-octaethylcorrphycenes are found to be between those of porphycenes (easiest to reduce) and porphyrins (hardest to reduce). nih.govacs.orgresearchgate.net Conversely, the oxidation potentials of corrphycenes are quite similar to those of porphyrins, while porphycenes are oxidized at less positive potentials. nih.govacs.orgresearchgate.net

Cobalt(II) this compound Exception: The Co(II)OECn complex presents a notable exception to the general pattern of ligand-centered redox processes. nih.govacs.org In this case, the first one-electron reduction is metal-centered, leading to the formation of a Co(I)OECn species. nih.govacs.orgresearchgate.net This contrasts with some cobalt(II) porphycene complexes where reduction can lead to a ligand-based radical anion, [Co(II)Pc]•⁻. acs.org

Irreversible Behavior: In some instances, such as with Zn(II)OECn, Mg(II)OECn, and Cd(II)OECn, the first reduction wave in CH2Cl2 was found to be irreversible. acs.org This has been attributed to an overlap between the reduction of the complex and the reduction of the solvent or supporting electrolyte, particularly for complexes that are harder to reduce. acs.org

The electrochemical data for selected metallo-octaethylcorrphycenes are presented in the table below.

| Compound | E₁/₂ (Ox2) (V) | E₁/₂ (Ox1) (V) | E₁/₂ (Red1) (V) | E₁/₂ (Red2) (V) | ΔE₁/₂ (V) | Reference |

| H₂OECn | +1.28 | +0.84 | -1.33 | -1.68 | 2.17 | acs.org |

| Ni(II)OECn | +1.22 | +0.81 | -1.33 | -1.74 | 2.14 | acs.org |

| Zn(II)OECn | +1.10 | +0.70 | -1.45 (irrev.) | -1.82 | 2.15 | acs.org |

| Co(II)OECn | +1.03 | +0.48 | -0.73 (metal-centered) | -1.70 | 1.21 | acs.org |

| Mg(II)OECn | +1.03 | +0.65 | -1.54 (irrev.) | -1.90 | 2.19 | acs.org |

All potentials are vs. SCE in CH₂Cl₂ with 0.1 M Bu₄NPF₆. (irrev.) denotes an irreversible process.

Conformational Analysis and Non Planar Distortions

Theoretical Description of Corrphycene Conformations

Theoretical and computational chemistry provides powerful tools to predict and understand the three-dimensional structures of complex molecules like this compound. These methods allow for the exploration of potential energy surfaces and the rationalization of how structural modifications influence the macrocycle's shape.

Normal-Coordinate Structural Decomposition (NSD) is a powerful computational technique used to quantify the non-planar distortions of porphyrin-like macrocycles. porphystruct.org Originally developed for porphyrins, this method has been extended to other porphyrinoids, including this compound. porphystruct.orggithub.com The NSD method describes any out-of-plane distortion as a linear combination of fundamental vibrational modes of the macrocycle, such as saddling, ruffling, doming, and waving. github.com

Computational modeling, primarily using density functional theory (DFT), has been instrumental in predicting the conformational preferences of this compound and its derivatives. arkat-usa.orgias.ac.in These studies have revealed that the planarity of the this compound chromophore is highly sensitive to the substitution pattern at its periphery. researchgate.networldscientific.com

Calculations have demonstrated that the lowest energy structure for free-base corrphycenes typically corresponds to the trans-tautomeric form. researchgate.networldscientific.com The position of alkyl substituents plays a crucial role in determining the degree of planarity. researchgate.networldscientific.com A summary of these theoretical predictions is presented below.

| Substitution Position | Predicted Effect on Macrocycle Geometry | Rationale |

|---|---|---|

| Pyrrolic β-positions | Induces non-planar geometries | Steric hindrance between bulky substituents on adjacent pyrrole (B145914) rings forces the macrocycle to pucker to relieve strain. |

| Meso-positions | Promotes planar geometries | Substituents at the meso-bridges are directed away from the core, minimizing steric clash and favoring a more planar conformation. |

These computational models show that while parent this compound can be relatively planar, strategic substitution can enforce significant out-of-plane distortions, thereby tuning the molecule's properties. researchgate.networldscientific.com

Normal-Coordinate Structure Decomposition (NSD) Analysis for Porphyrinoids

Experimental Determination of Macrocyclic Conformation

Experimental techniques provide the definitive proof of a molecule's three-dimensional structure, validating and complementing theoretical predictions.

X-ray crystallographic studies have been performed on several this compound derivatives, providing critical insights into their conformational features. For instance, the structure of 2,3,6,7,11,12,17,18-octaethylthis compound confirmed that the trans tautomer is the dominant species in the crystalline phase, a finding that was supported by computational results. researchgate.networldscientific.com Furthermore, crystal structures have been solved for various metallated corrphycenes, including zinc(II), magnesium(II), nickel(II), and cobalt(II) complexes of octaethyl- or octamethylthis compound. nih.gov These solid-state structures have confirmed specific coordination geometries, such as four-coordinate species for Ni(II) complexes and five- or six-coordinate species for others, which are a direct consequence of the ligand's conformational and electronic properties. nih.gov

While X-ray crystallography provides a static picture in the solid state, spectroscopic techniques can offer insights into molecular conformation in solution. For corrphycenes, non-planarity induces distinct changes in their electronic absorption spectra. researchgate.net

A key spectroscopic signature of non-planar distortion in the this compound macrocycle is a significant increase in the intensity of the low-energy Q-bands in the UV-Visible absorption spectrum. researchgate.networldscientific.com In a perfectly planar, idealized porphyrin, these transitions are often weak. The distortion from planarity in this compound relaxes the symmetry-based selection rules, leading to stronger Q-band absorption. This phenomenon allows for a qualitative assessment of non-planarity by simply observing the electronic spectrum.

Single-Crystal X-Ray Crystallographic Studies of Conformational Features

Interplay Between Conformation, Electronic Structure, and Reactivity

The conformation of the this compound macrocycle is not merely a structural curiosity; it is fundamentally linked to its electronic properties and subsequent reactivity. rsc.orgbeilstein-journals.org The distortion from planarity directly modulates the π-conjugated system, altering the energies and symmetries of the frontier molecular orbitals.

The most direct consequence of this interplay is observed in the electronic spectra, where non-planarity enhances Q-band intensity, as discussed previously. researchgate.networldscientific.com This is a clear example of conformation influencing electronic structure.

This relationship extends to the reactivity of corrphycenes, particularly in their metal complexes. The unique, lower-symmetry pocket provided by the this compound ligand, compared to the more rigid and symmetric porphyrin, affects the stability and coordination chemistry of the chelated metal ion. nih.govresearchgate.net For example, theoretical studies on an iron-corrphycene complex showed that the lower symmetry of the ring and its out-of-plane deviation influence the electronic ground state of the iron center, which has direct implications for its ability to bind small molecules like O₂. qcri.or.jp The conformational flexibility and distinct electronic landscape of this compound can thus be harnessed to create metal complexes with unique catalytic or binding properties that differ from their porphyrin analogues. researchgate.net

Development and Application of Software Tools for Conformational Analysis (e.g., PorphyStruct)

The conformational flexibility of porphyrinoids like this compound plays a crucial role in determining their chemical and photophysical properties. porphystruct.orguconn.edu The analysis of these complex three-dimensional structures has been significantly advanced by the development of specialized software tools. Among these, PorphyStruct has emerged as a key digital tool for the quantitative analysis of non-planar distortions in this compound and other porphyrinoids. researchgate.netnih.gov

Developed to provide quick and easy analysis of conformational features from structural data, PorphyStruct utilizes a methodology known as normal-coordinate structural decomposition (NSD). researchgate.netgithub.com The NSD method describes the out-of-plane distortion of the macrocycle's perimeter atoms as a linear combination of its fundamental vibrational modes. github.comporphystruct.org While originally developed for porphyrins, PorphyStruct extends this powerful technique to a variety of tetrapyrrolic macrocycles, including this compound, corroles, and porphycenes. porphystruct.orggithub.comporphystruct.org

The software automates the analysis process, allowing for the rapid generation of displacement diagrams and the quantitative assessment of various distortion modes. porphystruct.org Key features of PorphyStruct include:

Automatic Recognition: The software can automatically identify the macrocyclic perimeter atoms from standard structural files (e.g., .cif, .mol2, .xyz, .pdb). github.comporphystruct.org

Parameter Calculation: Besides the NSD analysis, PorphyStruct calculates other important geometric parameters like the size of the N4 cavity, interplanar angles, and helicity. github.comporphystruct.org

Batch Processing: The tool supports the analysis of a large number of structures simultaneously, with the output conveniently merged into a CSV file for statistical evaluation. porphystruct.org

The application of PorphyStruct and similar computational methods has provided significant insights into the conformational landscape of this compound. Studies have shown that the geometry of the this compound chromophore can be either planar or significantly non-planar, depending on the nature and position of its peripheral substituents. researchgate.networldscientific.com For instance, theoretical calculations on alkyl-substituted corrphycenes predict that the degree of non-planarity influences the electronic structure, particularly the intensity of the Q-bands in the electronic absorption spectrum. researchgate.networldscientific.com The trapezoidal shape of the central N4 cavity in this compound, a key difference from the square cavity in porphyrins, also contributes to its unique conformational properties and coordination chemistry. mdpi.comnih.gov

The ability to quantitatively describe these non-planar distortions is vital for establishing structure-property relationships. For example, the degree of saddling or ruffling in a porphyrinoid can dramatically affect its metallation rates and excited-state lifetimes. github.comresearchgate.net By providing a robust and accessible method for conformational analysis, software like PorphyStruct enables researchers to better understand and predict the behavior of complex molecules like this compound, paving the way for the rational design of new functional materials. porphystruct.org

Interactive Data Table: Supported Macrocycles in PorphyStruct

| Macrocycle Family | Specific Examples Supported by PorphyStruct |

| Porphyrin | Isoporphyrins, Phthalocyanines, N-confused Porphyrins, Porphyrazines |

| Corrole | Isocorroles, Heterocorroles, N-confused Corroles, Corrolazines, Corrins¹ |

| Norcorrole | - |

| This compound | - |

| Porphycene (B11496) | - |

| ¹ NSD-type analysis is not considered useful for Corrins, though displacement diagrams can still be generated. porphystruct.org |

Reactivity and Functionalization Strategies

Peripheral Functionalization Reactions and Derivatization

The functionalization of the corrphycene skeleton is a key strategy to modulate its properties and prepare derivatives for various applications. While the chemistry of porphyrin functionalization is extensive, the derivatization of this compound is a more specialized field. acs.orgacs.org However, several methods have been successfully employed to introduce functional groups onto the periphery of the this compound macrocycle.

One established method involves the synthesis of corrphycenes already bearing peripheral substituents. For instance, a this compound derivative with two ethoxycarbonyl groups at the periphery has been synthesized through a copper(II)-catalyzed cyclization of a linear tetrapyrrole precursor. researchgate.netcolab.ws This approach provides a direct route to functionalized corrphycenes using readily available starting materials. researchgate.net Similarly, the synthesis of meso-arylated corrphycenes has been achieved, demonstrating that complex aryl moieties can be incorporated at the meso-positions of the macrocycle. researchgate.net

While specific examples of electrophilic substitution reactions like halogenation, nitration, or formylation on a pre-formed this compound core are not extensively documented in the provided literature, the chemistry of related porphyrinoids, such as corroles, offers insights into potential reactive pathways. acs.org For corroles, key peripheral functionalization reactions, including halogenation, formylation, carboxylation, nitration, and sulfonation, have been thoroughly explored. acs.org These reactions often proceed as electrophilic aromatic substitutions. researchgate.net Given the aromatic nature of the this compound macrocycle, it is anticipated that it would be susceptible to similar electrophilic attack, although the regioselectivity would be dictated by the unique electron distribution within the this compound core. unacademy.comwikipedia.org The development of these derivatization strategies is crucial for creating a diverse library of this compound compounds with tailored characteristics. researchgate.net

Tailoring Electronic and Coordination Properties through Substituent Effects

The introduction of substituents at the periphery of the this compound macrocycle is a powerful tool for fine-tuning its electronic and coordination properties. researchgate.net Both computational and experimental studies have demonstrated the significant influence of the type and position of these substituents.

Theoretical calculations on alkyl-substituted corrphycenes have revealed distinct effects depending on the substitution pattern. researchgate.networldscientific.com

Pyrrolic β-substitution: Introducing alkyl groups at the β-positions of the pyrrole (B145914) rings is predicted to significantly decrease the rate of the inner hydrogen tautomerization. researchgate.networldscientific.com

Meso-substitution: Conversely, alkyl substitution at the meso-positions is expected to accelerate the tautomerization rate. researchgate.networldscientific.com

Furthermore, the position of substituents can induce nonplanar distortions in the this compound chromophore. researchgate.networldscientific.com This deviation from planarity has a notable impact on the electronic absorption spectrum, leading to a substantial increase in the intensity of the low-energy Q-bands. researchgate.networldscientific.com The sensitivity of the electronic spectra to such structural changes highlights the tunability of this compound's optical properties. rsc.org

The coordination chemistry of this compound is also profoundly affected by its substitution and inherent structural features. A comparative study of the octaethyl derivatives of porphyrin (P), porphycene (B11496) (Pc), this compound (Cn), and hemiporphycene (Hpc) with various metal ions (Zn(II), Mg(II), Ni(II), and Co(II)) has provided valuable insights. researchgate.netnih.gov

The stability of these metal complexes under acidic conditions varies significantly among the isomers. For the relatively labile Zn(II) and Mg(II) complexes, the stability was found to follow the order: P > Cn > Hpc > Pc. researchgate.netnih.gov In contrast, the more robust Co(II) complexes of this compound and porphycene were categorized as stability class III, which is higher than the class II stability observed for the corresponding porphyrin and hemiporphycene complexes. researchgate.netnih.gov Nickel(II) complexes of all four isomers showed little difference in stability, all falling into class II. researchgate.netnih.gov

The coordination geometry of the central metal ion is also influenced by the macrocycle. For zinc, magnesium, and cobalt complexes, distinct differences were observed in their ability to adopt four-, five-, or six-coordinate geometries when exposed to an axial ligand like pyridine (B92270). researchgate.netnih.gov However, the nickel complexes showed no apparent differences in their affinity for axial ligand binding. researchgate.netnih.gov These findings underscore how the unique N4 cavity of this compound, as modified by peripheral substituents, dictates the stability and coordination behavior of its metal complexes. researchgate.net

| Metal Ion | Isomer | Relative Stability / Class | Coordination Geometry Notes |

|---|---|---|---|

| Zn(II) | Porphyrin (OEP) | Most Stable | Distinct differences in ability to maintain four-, five-, or six-coordinate geometries with pyridine. researchgate.netnih.gov |

| This compound (OECn) | Second Most Stable | ||

| Hemiporphycene (OEHpc) | Third Most Stable | ||

| Porphycene (OEPc) | Least Stable | ||

| Mg(II) | Porphyrin (OEP) | Most Stable | |

| This compound (OECn) | Second Most Stable | ||

| Hemiporphycene (OEHpc) | Third Most Stable | ||

| Porphycene (OEPc) | Least Stable | ||

| Ni(II) | Porphyrin (OEP) | Class II | No apparent differences in axial ligand binding affinity. Confirmed four-coordinate species. researchgate.netnih.gov |

| This compound (OECn) | Class II | ||

| Hemiporphycene (OEHpc) | Class II | ||

| Porphycene (OEPc) | Class II | ||

| Co(II) | Porphyrin (OEP) | Class II | Distinct differences in coordination. A six-coordinate species was confirmed for Co(II) octamethylthis compound. researchgate.netnih.gov |

| This compound (OECn) | Class III | ||

| Hemiporphycene (OEHpc) | Class II | ||

| Porphycene (OEPc) | Class III |

Data sourced from studies on octaethyl-substituted derivatives. researchgate.netnih.gov

Reactivity of the Macrocyclic Core and Pyrrole Units